L-MSO is known to induce seizures in animal models Identification of L-Methionine-S-Sulfoximine as the Convulsant Isomer of Methionine Sulfoximine, PNAS: . This effect is linked to its ability to inhibit glutamine synthetase, leading to a depletion of glutamine, a precursor for the excitatory neurotransmitter glutamate. Studies using purified L-MSO isomers have shown that only the L-methionine-S-sulfoximine form exhibits convulsant activity, further supporting the connection between glutamine synthetase inhibition and seizures Identification of L-Methionine-S-Sulfoximine as the Convulsant Isomer of Methionine Sulfoximine, PNAS: .
Recent research suggests L-MSO supplementation might enhance the productivity of certain cell lines used in biotechnology. A study focusing on Chinese hamster ovary (CHO) cells engineered for protein production demonstrated that L-MSO supplementation increased glutathione biosynthesis, potentially improving cell health and protein yield Methionine sulfoximine supplementation enhances productivity in GS-CHOK1SV cell lines through glutathione biosynthesis, PubMed: . This research is ongoing, and further investigation is needed to understand the precise mechanisms at play.
L-Methionine sulfoximine is a non-proteinogenic alpha-amino acid and a sulfoximine derivative of methionine. Its chemical formula is CHNOS, and it is characterized by the presence of a sulfoximine functional group. This compound appears as a white powder that is soluble in water and ethanol, and it has a melting point of approximately 210 °C, at which it decomposes . L-Methionine sulfoximine is recognized for its role as an inhibitor of glutamine synthetase and gamma-glutamylcysteine synthetase, making it significant in biochemical research and potential therapeutic applications .
L-MSO acts as a specific inhibitor of glutamine synthetase (GS), an enzyme crucial for ammonia detoxification and glutamate synthesis in the brain []. As mentioned earlier, L-MSO gets phosphorylated by GS, forming a tight-binding complex that blocks the enzyme's active site. This inhibition disrupts glutamine synthesis, leading to elevated levels of glutamate, an excitatory neurotransmitter []. The increased glutamate is believed to contribute to the convulsant effects observed with L-MSO [].
L-Methionine sulfoximine undergoes various enzymatic reactions. One notable reaction involves its conversion by gamma-cystathionase, which yields alpha-ketobutyrate and methane sulfinimide. Methane sulfinimide can further hydrolyze to produce methane sulfonic acid . Additionally, when reacted with L-amino acid oxidase, L-methionine sulfoximine is transformed into alpha-imino-gamma-methylsulfoximinylbutyrate, which subsequently undergoes rapid gamma elimination to yield methane sulfinimide and 2-imino-3-butenoic acid .
L-Methionine sulfoximine exhibits notable biological activities, particularly as an inhibitor of glutamine synthetase. This inhibition can lead to the disruption of nitrogen metabolism in cells, which has implications for studies on neurotoxicity and cellular stress responses. The compound has been shown to induce cell death in various plant models through signaling pathways involving phosphoinositide 3-kinase . Furthermore, its toxicity profile suggests that exposure can lead to respiratory irritation and other acute health effects .
Several synthesis methods for L-methionine sulfoximine have been reported:
These methods vary in complexity and yield, with enzymatic methods often providing higher specificity and milder reaction conditions.
L-Methionine sulfoximine is primarily used in biochemical research due to its role as an inhibitor of key metabolic enzymes. Its applications include:
Interaction studies involving L-methionine sulfoximine have revealed its potential effects on various biological systems. It has been shown to interact with several enzymes involved in amino acid metabolism, leading to alterations in metabolic pathways. For instance, its inhibition of glutamine synthetase can significantly impact ammonia detoxification processes in organisms . Additionally, studies have indicated that L-methionine sulfoximine may interact with signaling pathways related to cell survival and apoptosis, particularly in plant systems.
L-Methionine sulfoximine shares structural similarities with several other compounds, including:
Compound Name | Structure Type | Unique Features |
---|---|---|
Methionine | Proteinogenic amino acid | Essential amino acid involved in protein synthesis |
S-Methylmethionine | Sulfonium compound | Methylated form of methionine |
N-Acetylmethionine | Acetylated amino acid | Acetylated form used in various biochemical assays |
Homocysteine | Non-proteinogenic amino acid | Intermediate in methionine metabolism |
Uniqueness of L-Methionine Sulfoximine:
Irritant